molecular formula C19H19ClN2O B11127263 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-pyrrol-1-yl)benzamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11127263
M. Wt: 326.8 g/mol
InChI Key: NFXSKTFPTFBFTD-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-pyrrol-1-yl)benzamide is a complex organic compound characterized by its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-pyrrol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 2-chloro-5-(1H-pyrrol-1-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), Potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diphenylurea
  • N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides

Uniqueness

Compared to similar compounds, N-(bicyclo[221]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-pyrrol-1-yl)benzamide stands out due to its specific functional groups and structural features

Properties

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-5-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H19ClN2O/c20-18-6-5-16(22-7-1-2-8-22)11-17(18)19(23)21-12-15-10-13-3-4-14(15)9-13/h1-8,11,13-15H,9-10,12H2,(H,21,23)

InChI Key

NFXSKTFPTFBFTD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CNC(=O)C3=C(C=CC(=C3)N4C=CC=C4)Cl

Origin of Product

United States

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